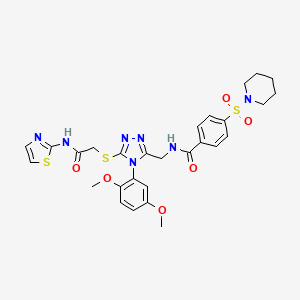

![molecular formula C20H18N2O2S B2525354 2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone CAS No. 872689-23-1](/img/structure/B2525354.png)

2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone is a chemical entity that belongs to the class of pyridazinone derivatives. These compounds are known for their potential pharmacological activities, which include analgesic and anti-inflammatory properties. The structure of the compound suggests that it may interact with biological systems through various molecular interactions due to the presence of functional groups capable of hydrogen bonding and other non-covalent interactions.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, related compounds have been synthesized through various organic chemistry techniques. For instance, the synthesis of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, a compound with a similar pyridazinone core, involved the preparation of 2-alkyl- or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones, indicating a multi-step synthetic route that likely involves the formation of the pyridazinone ring followed by functionalization at specific positions .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by a pyridazinone ring, which can be substituted with various groups that influence the compound's properties and biological activity. The presence of an ethoxyphenyl group, as indicated by the name, suggests that the compound may exhibit additional pharmacological effects due to this substituent. The molecular structure is crucial for the compound's interaction with biological targets, as seen in the molecular docking study of a related compound, which suggested inhibitory activity against a specific protein .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo a range of chemical reactions, primarily due to their reactive sites such as the nitrogen atoms in the pyridazinone ring and the substituents attached to it. These reactions can include nucleophilic substitutions, where the sulfur atom could act as a leaving group or a nucleophile, depending on the reaction conditions and the presence of other functional groups in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The presence of the ethoxy group and the phenyl ring could affect the compound's solubility, boiling point, and melting point. The compound's spectroscopic properties, such as IR and Raman spectra, can be analyzed to determine functional groups and predict the behavior of the compound under different physical conditions. The vibrational spectral analysis of a related compound using FT-IR and FT-Raman techniques provided insights into the equilibrium geometry and vibrational wave numbers, which are essential for understanding the compound's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

- Pyridazinon-Derivate haben eine antimikrobielle Wirkung gegen verschiedene Krankheitserreger gezeigt. Forscher haben ihr Potenzial als antibakterielle und antimykotische Mittel untersucht .

- Auf Pyridazinon basierende Moleküle wurden auf ihre antithrombozytären Wirkungen untersucht. Diese Verbindungen können dazu beitragen, eine abnormale Blutgerinnung zu verhindern, was für die kardiovaskuläre Gesundheit entscheidend ist .

- Pyridazinon-Derivate wurden in der Landwirtschaft als Herbizide eingesetzt. Ihre Fähigkeit, das Pflanzenwachstum zu hemmen, macht sie zu wertvollen Werkzeugen zur Unkrautbekämpfung .

Antibakterielle Eigenschaften

Antithrombozytenaktivität

Herbizide Aktivität

Eigenschaften

IUPAC Name |

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-2-24-17-10-8-15(9-11-17)18-12-13-20(22-21-18)25-14-19(23)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHKWCVJZRZALO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

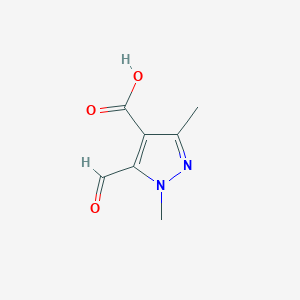

![6,7-Dihydrobenzo[D]isoxazol-5(4H)-one](/img/structure/B2525274.png)

![3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2525277.png)

![5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2525284.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2525288.png)

![3-(4-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2525289.png)

![2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2525291.png)

![6,7-dimethoxy-3-[4-(piperidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2525292.png)

![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)